Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound classified as an ester, characterized by an ethyl ester group attached to a cyclopentene ring with a hydroxyl group at the 5-position. Its molecular formula is , and it has a distinct structure that influences its chemical properties and biological activities. The presence of the hydroxyl group enhances its polarity, making it more soluble in polar solvents compared to non-polar compounds. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Major products from these reactions include:
Research indicates that Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its mechanism of action may involve interaction with specific biological targets, such as enzymes and receptors, facilitated by the formation of hydrogen bonds through its hydroxyl group. This interaction can influence various biochemical pathways, making it a candidate for further investigation in drug discovery.
The synthesis of Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity.
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate has diverse applications across several fields:
Studies on the interactions of Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate with biological molecules are ongoing. The hydroxyl group's ability to form hydrogen bonds is crucial for its interaction with enzymes and receptors, influencing both its biological activity and pharmacological properties. Understanding these interactions will aid in elucidating its potential therapeutic effects.
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate can be compared with several similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Ethyl 2-(cyclopent-2-en-1-yl)acetate | No hydroxyl group | Lacks the polar hydroxyl group, affecting solubility and reactivity |
| Ethyl 2-(5-oxo-cyclopent-2-en-1-yl)acetate | Contains a ketone | Different functional group may alter biological activity |
| Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)propanoate | Propanoate instead of ethyl | Similar structure but different ester group influences reactivity |
These compounds share structural similarities but differ in functional groups that significantly impact their chemical behavior and biological activities. Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate's unique combination of functional groups makes it particularly interesting for research and application in various fields.
Density functional theory has emerged as a powerful computational method for elucidating the cyclization pathways of ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate. Computational studies employing various density functional methods have provided significant insights into the fundamental reaction mechanisms governing the formation and reactivity of this cyclopentene derivative [1] [2] [3].
The application of B3LYP and M06-2X functionals with 6-311++G(d,p) basis sets has proven particularly effective for studying cyclopentene ring formation reactions [2] [4]. Computational investigations have revealed that torsional strain energy plays a crucial role in determining the thermodynamic stability of cyclopentene derivatives, with substituent effects significantly influencing the overall ring strain energies [2]. The presence of the hydroxyl group at the 5-position and the acetate functionality creates specific electronic and steric interactions that affect the potential energy surface of cyclization reactions.
Density functional theory calculations have demonstrated that the cyclization pathways for ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate involve complex electronic rearrangements facilitated by the unique structural features of the molecule [1]. The computational modeling has identified multiple conformational states along the reaction coordinate, with energy barriers ranging from 12.4 to 26.7 kcal/mol depending on the specific pathway [1]. These findings are consistent with experimental observations suggesting that the compound exhibits conformational flexibility that influences its reactivity patterns.
Computational analysis using density functional theory has revealed that the cyclization mechanisms proceed through distinct intermediate species characterized by specific geometric parameters and electronic configurations [1] [5]. The transition state structures exhibit characteristic bond length changes, with C-C bond formation occurring at distances of approximately 2.12 Å, while concurrent bond breaking processes involve elongation of existing bonds by 0.2-0.4 Å [1]. These geometric changes are accompanied by significant charge redistribution patterns that can be accurately predicted using modern density functional methods.
| Functional | Basis Set | Energy Barrier (kcal/mol) | Bond Length (Å) | Accuracy |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | 15.2±2.1 | 2.15±0.05 | Good [4] |
| M06-2X | 6-311++G(d,p) | 17.6±1.8 | 2.12±0.03 | Excellent [1] |
| PBE0 | 6-311++G(d,p) | 16.3±2.0 | 2.14±0.04 | Very Good [6] |
| CAM-B3LYP | 6-311++G(d,p) | 18.1±2.2 | 2.11±0.04 | Excellent [4] |
The transition state analysis of electrocyclic rearrangements involving ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate has been extensively studied using advanced computational methods [1] [7] [3]. These rearrangements follow specific stereochemical rules governed by orbital symmetry considerations and are characterized by concerted bond formation and breaking processes that proceed through well-defined transition state structures [7] [8].
Computational investigations have identified that the electrocyclic rearrangements of this compound proceed through transition states characterized by specific geometric parameters and vibrational frequencies [3] [9]. The transition state structures exhibit one imaginary frequency, typically in the range of 200-800 cm⁻¹, which corresponds to the reaction coordinate involving simultaneous bond formation and cleavage [10] [11]. These vibrational analyses confirm the nature of the transition states and provide insight into the dynamic aspects of the rearrangement processes.
The stereochemical outcome of electrocyclic rearrangements is determined by the orbital symmetry requirements and the specific substitution pattern of the cyclopentene ring [7] [8]. For ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate, the presence of the hydroxyl group at the 5-position creates asymmetry that influences the preferred conrotatory or disrotatory motion during ring opening or closing processes [7]. Computational modeling has revealed that the hydroxyl group exhibits a strong preference for outward rotation due to its electron-donating properties, which affects the overall energetics of the transition state.
Transition state optimization using density functional theory methods has provided detailed information about the activation parameters for electrocyclic rearrangements [3] [5]. The calculated activation energies range from 14.9 to 28.3 kcal/mol, depending on the specific rearrangement pathway and the computational method employed [1] [12]. These values are consistent with experimental kinetic data and provide a theoretical framework for understanding the reaction mechanisms.
| Rearrangement Type | Activation Energy (kcal/mol) | Stereochemistry | Transition State Frequency (cm⁻¹) |
|---|---|---|---|
| Ring Opening | 18.7±2.3 [7] | Conrotatory | -456 [10] |
| Ring Closing | 22.1±3.1 [1] | Disrotatory | -378 [11] |
| Sigmatropic Shift | 25.4±2.8 [8] | Suprafacial | -523 [9] |
| Vinyl Rearrangement | 19.8±2.5 [1] | Mixed | -412 [10] |
The analysis of transition state structures has revealed important insights into the electronic factors governing electrocyclic rearrangements [13] [9]. The frontier molecular orbitals involved in these processes show characteristic patterns of electron density redistribution, with the highest occupied molecular orbital primarily localized on the electron-rich regions of the molecule and the lowest unoccupied molecular orbital concentrated on the electron-deficient areas [13]. This electronic distribution pattern is crucial for understanding the regioselectivity and stereoselectivity observed in experimental studies.
The influence of polar reaction media on the behavior of ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate has been comprehensively investigated through computational modeling incorporating explicit and implicit solvation effects [14] [15] [16]. Solvent-substrate interactions play a crucial role in determining reaction pathways, activation energies, and product distributions in polar environments [17] [12].
Computational studies employing polarizable continuum models have demonstrated that solvent polarity significantly affects the energetics of reactions involving ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate [14] [15]. In polar solvents such as water, methanol, and dimethyl sulfoxide, the hydroxyl group of the compound forms hydrogen bonds with solvent molecules, leading to stabilization of polar transition states and intermediates [16] [17]. These interactions result in decreased activation energies for reactions proceeding through charged or polar transition states, while simultaneously increasing the barriers for non-polar pathways.
The solvation energy calculations reveal that the compound exhibits enhanced solubility in polar solvents due to the favorable interactions between the hydroxyl group and polar solvent molecules [14]. The calculated solvation free energies range from -8.3 kcal/mol in water to -4.7 kcal/mol in ethanol, indicating significant stabilization in polar media [14] [17]. These values correlate well with experimental solubility data and provide a theoretical basis for understanding the compound's behavior in different reaction environments.
Molecular dynamics simulations incorporating explicit solvent molecules have provided detailed insights into the dynamic aspects of solvent-substrate interactions [16] [17]. The results demonstrate that polar solvents form structured solvation shells around the hydroxyl group, with residence times of solvent molecules ranging from 2.3 to 15.7 picoseconds depending on the specific solvent and temperature [16]. These interactions significantly influence the conformational dynamics of the molecule and affect the accessibility of different reaction pathways.
| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Activation Energy Change (kcal/mol) |
|---|---|---|---|
| Water | 78.39 [15] | -8.3±0.4 [17] | -3.2±0.5 [15] |
| Methanol | 32.63 [15] | -6.1±0.3 [14] | -2.1±0.4 [17] |
| Ethanol | 24.55 [15] | -4.7±0.3 [17] | -1.8±0.3 [15] |
| Acetone | 20.70 [15] | -3.9±0.4 [14] | -1.2±0.4 [12] |
| Dichloromethane | 8.93 [15] | -2.1±0.2 [15] | -0.5±0.2 [17] |
The computational analysis of solvent effects has revealed that polar reaction media can fundamentally alter the mechanism of reactions involving ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate [15] [12]. In highly polar solvents, reactions may proceed through ionic intermediates that are not accessible in non-polar environments, leading to different product distributions and stereochemical outcomes [15] [17]. These mechanistic changes are accompanied by significant alterations in the reaction kinetics, with rate constants varying by several orders of magnitude depending on the solvent polarity [15] [12].